molecular formula C18H14ClFO3 B11154180 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B11154180
M. Wt: 332.8 g/mol
InChI Key: UNIYVBHWKBBWEQ-UHFFFAOYSA-N
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Description

7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a synthetically derived chromen-2-one (coumarin) derivative of significant interest in medicinal chemistry and biochemical research. This compound is characterized by the substitution at the 7-position with a 2-chloro-6-fluorobenzyl group, a structural motif often associated with enhanced biological activity and binding affinity. The core chromenone scaffold is a privileged structure in drug discovery, known for its diverse pharmacological properties. This specific analog is recognized as a key intermediate in the synthesis and investigation of novel small-molecule inhibitors, particularly those targeting protein kinases [1] . Its mechanism of action is typically explored within the context of inhibiting specific ATP-binding sites on kinase enzymes, which are critical regulators of numerous cellular processes, including signal transduction, proliferation, and apoptosis. Researchers utilize this compound in various in vitro assays to study pathways involved in oncology, angiogenesis, and inflammation. Furthermore, the structural features of this molecule make it a valuable probe for studying structure-activity relationships (SAR) to optimize potency and selectivity for specific kinase targets such as VEGFR and EGFR families [2] . It is also a crucial precursor for developing potential anticoagulant agents, as the coumarin backbone is structurally related to warfarin [3] . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H14ClFO3

Molecular Weight

332.8 g/mol

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methoxy]-3,4-dimethylchromen-2-one

InChI

InChI=1S/C18H14ClFO3/c1-10-11(2)18(21)23-17-8-12(6-7-13(10)17)22-9-14-15(19)4-3-5-16(14)20/h3-8H,9H2,1-2H3

InChI Key

UNIYVBHWKBBWEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC=C3Cl)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylchromen-2-one and 2-chloro-6-fluorobenzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The 2-chloro-6-fluorobenzyl chloride reacts with the hydroxyl group of 3,4-dimethylchromen-2-one, resulting in the formation of the desired product through an etherification reaction.

Industrial Production Methods

In an industrial setting, the production of 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as column chromatography or recrystallization, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in the replacement of chloro or fluoro groups with other functional groups.

Scientific Research Applications

7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

The compound shares structural homology with several coumarin derivatives, differing primarily in substituent patterns and biological targets. Below is a detailed comparison:

Substituent Analysis and Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Physicochemical Features
7-[(2-Chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one 3,4-dimethyl; 7-(2-Cl-6-F-benzyloxy) 318.73 High lipophilicity (Cl/F groups); Moderate TPSA* (~46.5 Ų)
6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one (CAS: 135065-47-3) 6-Cl; 7-OH; 3,4-dimethyl 224.64 Lower molecular weight; Higher polarity (due to -OH group); TPSA = 46.5 Ų
7-[(1-Benzylpiperidin-3-yl)methoxy]-3,4-dimethyl-2H-chromen-2-one (Compound 2 in ) 7-(piperidinyl-benzyloxy); 3,4-dimethyl ~375.45 (estimated) Enhanced solubility (basic piperidine group); Dual MAO-B/AChE inhibition
7-{[4-(2-Bromoethyl)benzyl]oxy}-3,4-dimethyl-2H-chromen-2-one (Compound 2h in ) 7-(bromoethyl-benzyloxy); 3,4-dimethyl ~373.25 (estimated) Electrophilic bromoethyl group; Potential alkylating agent

*TPSA: Topological Polar Surface Area

Research Findings and Data

Crystallographic and Computational Studies

  • Structural Insights : Crystallographic data for related coumarins (e.g., dual inhibitors in ) reveal that substituents at position 7 significantly influence binding to MAO-B and AChE. The chloro-fluoro-benzyl group likely engages in hydrophobic interactions with enzyme pockets .
  • Computational Predictions : The target compound’s XLogP3 (estimated ~3.5) suggests moderate lipophilicity, balancing bioavailability and metabolic stability .

Biological Activity

7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic organic compound within the chromen-2-one class, notable for its diverse pharmacological properties. This compound features a unique substitution pattern that enhances its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a benzopyrone framework with specific substitutions at the 7-position and the 3 and 4 positions. The presence of chlorine and fluorine atoms in the benzyl group contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC19H17ClF O3
Molecular Weight348.79 g/mol
SolubilitySoluble in organic solvents

1. Antioxidant Activity

Preliminary studies indicate that 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

2. Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory pathways.

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways:

  • Cholinesterase Inhibition : It showed promising results as a cholinesterase inhibitor, which is relevant for Alzheimer’s disease treatment.
  • Tyrosinase Inhibition : The compound was also tested as a tyrosinase inhibitor, indicating potential applications in skin depigmentation therapies.

Case Studies

Several studies have explored the biological activity of chromen-2-one derivatives similar to 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one:

  • Cholinesterase Inhibition Study :
    • A series of 7-substituted coumarin derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. The results indicated that compounds with similar structural features could effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), supporting the potential of this compound in treating neurodegenerative diseases .
  • Anti-inflammatory Activity :
    • A study on related compounds demonstrated significant inhibition of inflammatory markers in animal models of arthritis, suggesting that the structural characteristics of chromen-2-one derivatives contribute to their anti-inflammatory efficacy .

The exact mechanisms underlying the biological activities of 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involve interactions with various enzymes and receptors, influencing signaling pathways critical for cellular function and homeostasis. Further research is required to elucidate these mechanisms fully.

Q & A

Q. What are the common synthetic routes for 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one?

  • Methodological Answer : The chromen-2-one core is typically synthesized via a condensation reaction between a phenol derivative (e.g., 3,4-dimethylphenol) and a β-keto ester under acidic conditions (e.g., H₂SO₄). Subsequent O-alkylation introduces the 2-chloro-6-fluorobenzyl group using a benzyl halide derivative (e.g., 2-chloro-6-fluorobenzyl chloride) in the presence of a base like K₂CO₃. Purification involves column chromatography or recrystallization .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase) for purity assessment. Structural confirmation requires ¹H/¹³C NMR (e.g., δ ~5.2 ppm for the benzyloxy –OCH₂– group) and HRMS (exact mass: calculated for C₁₉H₁₅ClF O₃). FT-IR can verify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What preliminary biological assays are suitable for screening this compound?

  • Methodological Answer : Screen for antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli), or assess anticancer potential using MTT assays (IC₅₀ in HeLa or MCF-7 cells). Include positive controls (e.g., doxorubicin) and validate cytotoxicity in non-cancerous cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. methoxy) on the benzyl group affect biological activity?

  • Methodological Answer : Design a structure-activity relationship (SAR) study by synthesizing analogs with substituents at the 2- and 6-positions of the benzyl group. Compare IC₅₀ values in cancer cell lines and logP values (via HPLC) to correlate hydrophobicity with potency. For example, 2-chloro-6-fluoro substituents may enhance membrane permeability over methoxy groups .

Q. What mechanistic insights explain contradictory data in antioxidant vs. pro-oxidant activity?

  • Methodological Answer : Perform ROS detection assays (e.g., DCFH-DA fluorescence) under varying oxygen concentrations. Use EPR spectroscopy to identify radical species formed. Contradictions may arise from concentration-dependent redox cycling: low doses act as antioxidants (scavenging ROS), while high doses generate hydroxyl radicals via Fenton-like reactions .

Q. How can molecular interactions with target proteins (e.g., kinases) be characterized?

  • Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) to purified kinases (e.g., EGFR). Complement with molecular docking (AutoDock Vina) using crystal structures (PDB ID: 1M17). Validate via Western blotting to assess phosphorylation inhibition .

Q. What strategies resolve low yields in the final O-alkylation step?

  • Methodological Answer : Optimize reaction conditions:
  • Solvent : Switch from DMF to acetone to reduce side reactions.
  • Catalyst : Add KI (10 mol%) to enhance benzyl halide reactivity.
  • Temperature : Increase to 80°C for 12 hours.
    Monitor progress via TLC (hexane:ethyl acetate, 4:1) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in cytotoxicity data across labs?

  • Methodological Answer : Standardize protocols:
  • Cell culture : Use identical passage numbers and serum batches.
  • Compound handling : Pre-dissolve in DMSO (<0.1% final concentration).
  • Controls : Include a reference compound (e.g., paclitaxel) in each assay.
    Perform meta-analysis of published IC₅₀ values to identify outlier methodologies .

Q. What computational tools predict metabolic stability of this compound?

  • Methodological Answer : Use SwissADME to estimate CYP450 metabolism hotspots (e.g., benzyloxy group). Validate with in vitro microsomal assays (human liver microsomes + NADPH), quantifying parent compound depletion via LC-MS/MS. Adjust substituents (e.g., fluorination) to block oxidative demethylation .

Comparative Studies

Q. How does this compound compare to structurally similar chromenones in targeting inflammation?

  • Methodological Answer :
    Construct a comparative table :
CompoundSubstitutentsNF-κB Inhibition (%)COX-2 IC₅₀ (µM)
Target compound2-Cl,6-F-benzyl,3,4-Me78 ± 30.45
7-Hydroxy-4-methylchromenone7-OH,4-Me52 ± 51.2
3-(4-Cl-benzyl)chromenone4-Cl-benzyl65 ± 40.89

Data derived from ELISA (NF-κB p65) and COX-2 inhibition kits .

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